(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
Scientific Research Applications
Olefin Metathesis in Organic Synthesis
Olefin metathesis, a reaction used in the synthesis of various compounds including natural products and compounds with known biological activity, could potentially involve compounds similar to (R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. The review by Ivin (1998) highlights the use of ring-closing metathesis (RCM) in synthesizing natural products and compounds of synthetic importance, suggesting potential applications in creating complex molecules from simpler precursors (Ivin, 1998).
Influence of Metals on Biological Ligands
The study by Lewandowski et al. (2005) investigates how metals affect the electronic systems of biologically important ligands, including carboxylic acids. This research could inform applications related to the interaction of this compound with metal ions, potentially affecting its reactivity and biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).
Biologically Active Plant Compounds
Research on the structural-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids by Godlewska-Żyłkiewicz et al. (2020) reviews the bioactivity of carboxylic acids and their derivatives. Such studies could provide a foundation for investigating the biological activities of this compound and its potential as a biologically active molecule (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidine in Drug Discovery
The review by Petri et al. (2021) on pyrrolidine and its derivatives in drug discovery highlights the versatility of the pyrrolidine scaffold in developing novel compounds with various biological profiles. This suggests that derivatives of pyrrolidine, such as this compound, may hold potential for creating new drugs (Petri et al., 2021).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and microbial degradation of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), could provide insight into the environmental impact and degradation pathways of fluorinated compounds, including this compound (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
The primary target of this compound, also known as ®-alpha-(4-fluoro-benzyl)-proline-HCl, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
It is known that the compound interacts with its target, trypsin-1, possibly inhibiting its activity . This interaction could lead to changes in the protein digestion process and other physiological processes where Trypsin-1 is involved.
Properties
IUPAC Name |
(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIVTMVJSAYSR-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375944 |
Source
|
Record name | 2-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-68-9 |
Source
|
Record name | 2-[(4-Fluorophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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